2H-色烯-3-甲硫代酰胺

描述

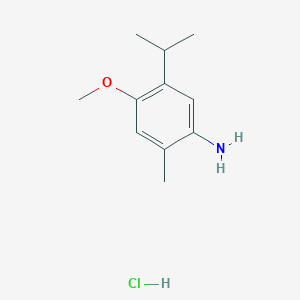

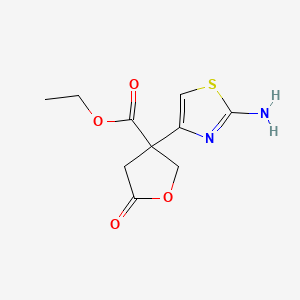

2H-chromene-3-carbothioamide is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 . It is also known by other names such as 2H-Benzopyran-3-thiocarboxamide and 2H-1-Benzopyran-3-thiocarboxamide .

Synthesis Analysis

The synthesis of 2H-chromenes, including 2H-chromene-3-carbothioamide, has been a subject of research in recent years . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

The molecular structure of 2H-chromene-3-carbothioamide consists of a benzopyran ring attached to a thiocarboxamide group . The benzopyran ring is a fused ring system that consists of a benzene ring and a pyran ring .Chemical Reactions Analysis

2H-chromene-3-carbothioamide has been found to induce ferroptosis in colorectal cancer (CRC) cells . This is achieved by activating the AMPK signaling pathway and inhibiting the mTOR/p70S6k signaling pathway activity, downregulation of SLC7A11 expression, and reduction of cysteine and glutathione, ultimately leading to the accumulation of reactive oxygen species .Physical And Chemical Properties Analysis

2H-chromene-3-carbothioamide is a compound with a molecular weight of 191.25 . Its melting point is reported to be 172 °C .科学研究应用

有机合成

2H-色烯类化合物,包括2H-色烯-3-甲硫代酰胺,是重要的氧杂环化合物。 它们在有机合成中被广泛使用 . 两种主要的合成策略已被开发用于这些化合物 .

医药剂

2H-色烯类化合物存在于许多医药剂中 . 虽然没有提到2H-色烯-3-甲硫代酰胺作为医药剂的具体应用,但考虑到2H-色烯类化合物在医药中的普遍存在,可以合理地假设它可能在该领域具有潜在的用途。

生物相关分子

2H-色烯类化合物也存在于生物相关分子中 . 这表明2H-色烯-3-甲硫代酰胺可能在生物研究或治疗开发中具有应用。

材料科学

2H-色烯类化合物已被广泛应用于材料科学 . 这可能表明2H-色烯-3-甲硫代酰胺在开发或合成新材料中具有潜在的应用。

铁死亡调控网络

苯并吡喃衍生物2-亚氨基-6-甲氧基-2H-色烯-3-甲硫代酰胺(IMCA)已被发现通过激活AMPK抑制mTOR-p70S6K信号通路 . 这会导致活性氧的积累,可能对铁死亡的研究具有意义,铁死亡是一种程序性细胞死亡的形式 .

配位化合物

2H-色烯-3-甲硫代酰胺可以与各种过渡金属离子(如Cr(III)、Mn(II)、Fe(III)、Co(II)、Ni(II)、Cu(II)和Zn(II))形成配位化合物 . 这些配合物可能在各种领域具有潜在的应用,包括催化、材料科学和药物化学。

作用机制

- 2H-chromene-3-carbothioamide induces ferroptosis by downregulating the expression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc−). This leads to reduced cysteine availability and impairs glutathione synthesis, resulting in oxidative stress and lipid peroxidation .

- Additionally, this compound activates AMP-activated protein kinase (AMPK), which plays a role in cellular energy sensing. AMPK-induced autophagy contributes to ferroptosis .

- The MAPK (mitogen-activated protein kinase) pathway is critical for oxidative stress responses. Activation of MAPK enhances ferroptosis by promoting the degradation of ferritin heavy chain 1 (FTH1) and autophagy .

- AMPK, acting as an energy sensor, influences ferroptosis through autophagy-dependent mechanisms and p53 activation .

Mode of Action

Biochemical Pathways

实验室实验的优点和局限性

2H-chromene-3-carbothioamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is a versatile molecule that can be used in a variety of reactions. One limitation is that it is a relatively unstable compound and can be easily degraded in the presence of light or heat.

未来方向

The potential applications of 2H-chromene-3-carbothioamide are vast and varied. Some potential future directions include: further research into its anti-inflammatory, anti-tumor, and anti-cancer properties; further research into its antioxidant, anti-microbial, and anti-fungal properties; further research into its neuroprotective and cardioprotective effects; further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds; and further research into its potential applications in the field of biomedical research.

生化分析

Biochemical Properties

2H-chromene-3-carbothioamide plays a crucial role in biochemical reactions, particularly in the induction of ferroptosis, a form of programmed cell death. This compound interacts with several enzymes and proteins, including SLC7A11 and glutathione peroxidase 4 (GPX4). By downregulating SLC7A11 and decreasing cysteine and glutathione levels, 2H-chromene-3-carbothioamide promotes lipid peroxidation and ferroptosis . Additionally, it inhibits the mammalian target of rapamycin (mTOR)-p70S6K signaling pathway by activating AMP-activated protein kinase (AMPK), further contributing to its biochemical effects .

Cellular Effects

2H-chromene-3-carbothioamide exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound induces ferroptosis by downregulating SLC7A11 and decreasing cysteine levels . This leads to the accumulation of lipid peroxides and oxidative stress, ultimately resulting in cell death. Furthermore, 2H-chromene-3-carbothioamide influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the mTOR-p70S6K pathway and activating AMPK . These effects highlight the potential of 2H-chromene-3-carbothioamide as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 2H-chromene-3-carbothioamide involves several key interactions and processes. This compound binds to and inhibits SLC7A11, leading to a decrease in cysteine and glutathione levels . The reduction in glutathione levels impairs the activity of GPX4, an enzyme responsible for reducing lipid peroxides. As a result, lipid peroxides accumulate, causing oxidative damage and ferroptosis. Additionally, 2H-chromene-3-carbothioamide activates AMPK, which inhibits the mTOR-p70S6K signaling pathway . This dual mechanism of action underscores the compound’s potential as a ferroptosis inducer and cancer therapeutic.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-chromene-3-carbothioamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2H-chromene-3-carbothioamide remains stable under physiological conditions, allowing for sustained induction of ferroptosis and inhibition of the mTOR-p70S6K pathway . Long-term exposure to this compound has been associated with persistent oxidative stress and cell death, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 2H-chromene-3-carbothioamide vary with different dosages in animal models. At lower doses, the compound effectively induces ferroptosis and inhibits tumor growth without causing significant toxicity . At higher doses, 2H-chromene-3-carbothioamide may exhibit toxic effects, including excessive oxidative stress and damage to normal tissues. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2H-chromene-3-carbothioamide is involved in several metabolic pathways, particularly those related to ferroptosis and oxidative stress. The compound interacts with enzymes such as SLC7A11 and GPX4, leading to alterations in cysteine and glutathione metabolism . These interactions result in the accumulation of lipid peroxides and the induction of ferroptosis. Additionally, 2H-chromene-3-carbothioamide affects metabolic flux and metabolite levels by inhibiting the mTOR-p70S6K pathway and activating AMPK .

Transport and Distribution

Within cells and tissues, 2H-chromene-3-carbothioamide is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with SLC7A11 and other transporters involved in cysteine and glutathione metabolism . These interactions facilitate the compound’s uptake and distribution, allowing it to exert its biochemical effects effectively.

Subcellular Localization

The subcellular localization of 2H-chromene-3-carbothioamide plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in ferroptosis and oxidative stress . Additionally, 2H-chromene-3-carbothioamide may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biochemical effects.

属性

IUPAC Name |

2H-chromene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANWCAMIRWAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380185 | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423768-57-4 | |

| Record name | 2H-1-Benzopyran-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2H-chromene-3-carbothioamide derivatives interact with their targets and what are the downstream effects?

A: Research suggests that 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA), a specific derivative, exhibits anticancer activity by targeting the orphan nuclear receptor 4A1 (NR4A1) []. IMCA binding induces NR4A1 translocation from the nucleus to the cytoplasm, potentially triggering apoptosis in thyroid cancer cells []. Additionally, IMCA has been shown to downregulate the cystine/glutamate antiporter system xc– component SLC7A11, leading to ferroptosis in colorectal cancer cells []. This downregulation disrupts cysteine and glutathione levels, ultimately resulting in reactive oxygen species accumulation and cell death [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of 2H-chromene-3-carbothioamide derivatives? How do modifications to the core structure affect activity?

A: While specific SAR studies focusing solely on 2H-chromene-3-carbothioamide are limited in the provided literature, research highlights the importance of the 2-imino and 6-methoxy substituents in IMCA's interaction with NR4A1 []. Further research exploring modifications to the core structure, such as variations in the substituents on the chromene ring or the thioamide moiety, is needed to fully elucidate the SAR and identify derivatives with enhanced potency and selectivity for specific targets.

Q3: What analytical methods have been employed to study 2H-chromene-3-carbothioamide derivatives?

A: Researchers utilized various techniques to characterize and study these compounds. For instance, spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, were employed to elucidate the structures of novel bis(chromenes) incorporating a piperazine moiety []. Furthermore, biological assays like MTT assays and apoptosis assays were used to assess the anticancer activity of IMCA [, ]. These findings highlight the diverse range of analytical techniques employed to investigate this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B1305924.png)